5-Cyclopropyl-2-fluoroaniline

Übersicht

Beschreibung

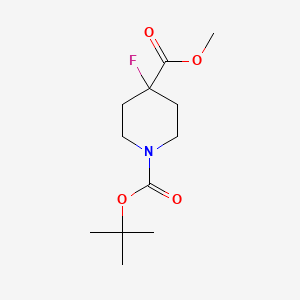

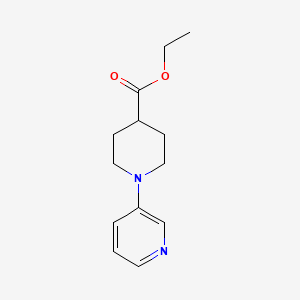

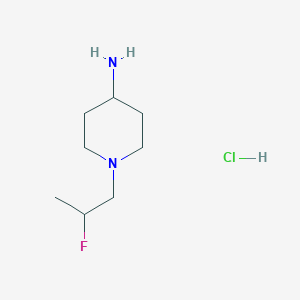

5-Cyclopropyl-2-fluoroaniline is a chemical compound with the molecular formula C9H10FN . It has a molecular weight of 151.18 . This compound is typically stored at -20°C .

Synthesis Analysis

The synthesis of 5-cyclopropyl-2-fluoroaniline involves a reaction with tetrakis (triphenylphosphine) palladium (0) and caesium carbonate in water at 100°C for 17 hours under an inert atmosphere . The reaction is complete when TLC (EtOAc:PE=l :3) shows no change . The product is then purified by flash chromatography (silica gel, EtOAc:PE=3:7) to yield the title compound .Molecular Structure Analysis

The InChI code for 5-Cyclopropyl-2-fluoroaniline is 1S/C9H10FN/c10-8-4-3-7 (5-9 (8)11)6-1-2-6/h3-6H,1-2,11H2 . This indicates the presence of a cyclopropyl group and a fluorine atom attached to an aniline group .Physical And Chemical Properties Analysis

5-Cyclopropyl-2-fluoroaniline is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation of Pharmaceuticals

5-Cyclopropyl-2-fluoroaniline, through its structural analogs, has been implicated in studies exploring photocatalytic degradation of pharmaceuticals in the environment. For instance, photocatalytic oxidation was applied to degrade cytostatic drugs like 5-fluorouracil, demonstrating significant removal efficiency. This study underscores the potential of photocatalytic processes in mitigating pharmaceutical pollutants in aqueous environments (Lin & Lin, 2014).

Insecticidal Activities

Derivatives of 5-Cyclopropyl-2-fluoroaniline, specifically 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, have demonstrated notable insecticidal activities. The synthesis of these compounds and their effectiveness against armyworms (Pseudaletia separata Walker) highlights their potential utility in agricultural applications (Shi et al., 2000).

Divergent Rearrangements in Organic Synthesis

The molecule has been part of studies focusing on the rearrangements of cyclopropyl-substituted fluoroepoxides. The research revealed that cyclopropyl-substituted fluoroepoxides can undergo divergent rearrangements, opening up pathways for novel synthetic strategies in organic chemistry (Luo et al., 2014).

Role in Photophysical Studies

The compound's derivatives have found applications in photophysical studies. For example, sulfoindocarbocyanine fluorophores attached to DNA via linkers similar in structure to 5-Cyclopropyl-2-fluoroaniline exhibited significant stacking onto DNA, influencing fluorescence lifetime measurements and FRET efficiency. These findings are crucial for understanding fluorophore-DNA interactions in single-molecule experiments (Ouellet et al., 2011).

Antioxidant and Antibacterial Properties

4-Cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles, structurally related to 5-Cyclopropyl-2-fluoroaniline, have been synthesized and evaluated for their antioxidant and antibacterial activities. These compounds displayed significant antioxidant properties and moderate antibacterial activities, suggesting their potential use in pharmaceutical and biological applications (Ghanbari Pirbasti et al., 2016).

Bioimaging Applications

The inclusion of cyclopropyl and fluoroaniline structures in fluorophores has been instrumental in the development of novel imaging agents. Trisaminocyclopropenium cations, for instance, have been synthesized and used as small molecule organic fluorophores for DNA visualization and nuclear counterstaining in cell cultures, demonstrating the potential of such compounds in bioimaging (Guest et al., 2020).

Safety and Hazards

5-Cyclopropyl-2-fluoroaniline is classified as a warning hazard under the GHS07 pictogram . It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Mode of Action

The exact mode of action of 5-Cyclopropyl-2-fluoroaniline is currently unknown due to the lack of specific information in the literature . Aniline derivatives typically interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking. The presence of the cyclopropyl and fluoro groups may influence the compound’s binding affinity and selectivity for its targets.

Biochemical Pathways

For instance, cyclopropane fatty acids play a role in bacterial membrane physiology . The fluoroaniline moiety may also influence various biochemical pathways, given that fluorinated compounds are often used in medicinal chemistry due to their unique biochemical properties .

Action Environment

The action, efficacy, and stability of 5-Cyclopropyl-2-fluoroaniline can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and interaction with its targets . Additionally, the presence of other molecules in the environment can influence the compound’s bioavailability and efficacy.

Eigenschaften

IUPAC Name |

5-cyclopropyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNOSVALSOOKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one](/img/structure/B1403163.png)

![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)

![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403165.png)

![(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1403166.png)

![Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1403168.png)